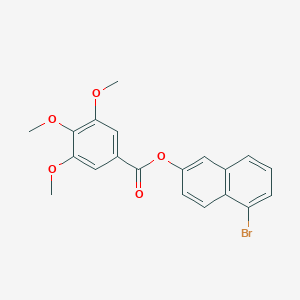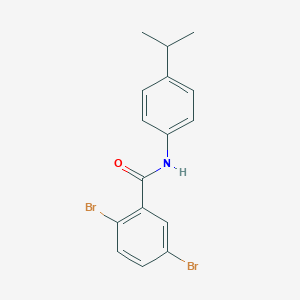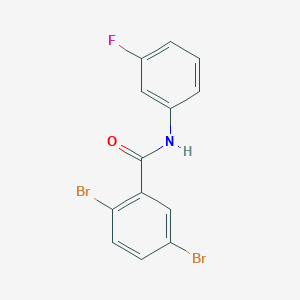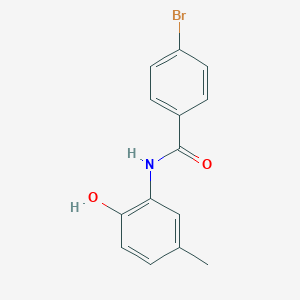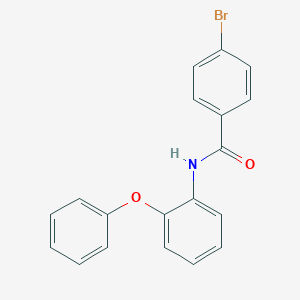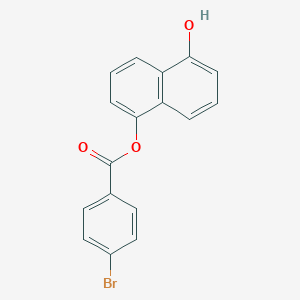
2-ethoxy-N-(2-methylcyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(2-methylcyclohexyl)benzamide, also known as LY294, is a compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
2-ethoxy-N-(2-methylcyclohexyl)benzamide inhibits PI3K activity by binding to the enzyme and preventing it from phosphorylating its substrate. This leads to a decrease in the levels of phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key signaling molecule in the PI3K pathway. This ultimately leads to the inhibition of downstream signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
2-ethoxy-N-(2-methylcyclohexyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on PI3K activity, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethoxy-N-(2-methylcyclohexyl)benzamide has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and purify. It also has a well-defined mechanism of action, which makes it a useful tool for studying the PI3K pathway and its role in cancer. However, one limitation of 2-ethoxy-N-(2-methylcyclohexyl)benzamide is that it is not very selective for PI3K isoforms, which can make it difficult to study specific isoforms of the enzyme.
Direcciones Futuras
There are several future directions for the study of 2-ethoxy-N-(2-methylcyclohexyl)benzamide. One direction is to develop more selective inhibitors of PI3K isoforms, which would allow for more specific studies of the role of each isoform in cancer. Another direction is to study the effects of 2-ethoxy-N-(2-methylcyclohexyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the development of new analogs of 2-ethoxy-N-(2-methylcyclohexyl)benzamide with improved pharmacokinetic properties could lead to the development of new cancer therapies.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-(2-methylcyclohexyl)benzamide involves several steps, including the reaction of 2-methylcyclohexanone with ethylamine to form 2-methylcyclohexylamine, which is then reacted with 4-chlorobenzoic acid to form 2-methylcyclohexyl 4-chlorobenzoate. The final step involves reacting this intermediate with ethanolamine to form 2-ethoxy-N-(2-methylcyclohexyl)benzamide.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(2-methylcyclohexyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of the phosphatidylinositol 3-kinase (PI3K) enzyme, which is involved in cell signaling pathways that regulate cell growth and survival. Inhibition of PI3K activity can lead to the inhibition of cancer cell growth and proliferation.
Propiedades
Fórmula molecular |
C16H23NO2 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
2-ethoxy-N-(2-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C16H23NO2/c1-3-19-15-11-7-5-9-13(15)16(18)17-14-10-6-4-8-12(14)2/h5,7,9,11-12,14H,3-4,6,8,10H2,1-2H3,(H,17,18) |
Clave InChI |
OXAGXDJXJIVWEL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCCCC2C |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NC2CCCCC2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



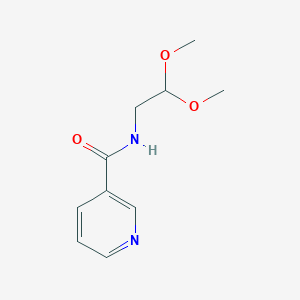
![Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)
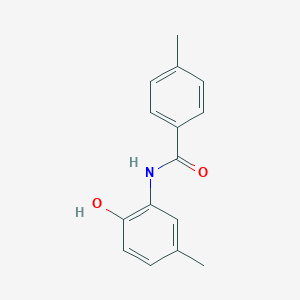
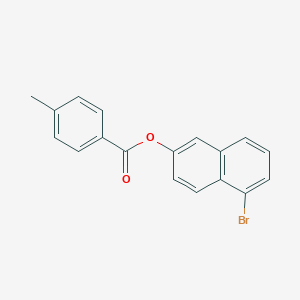

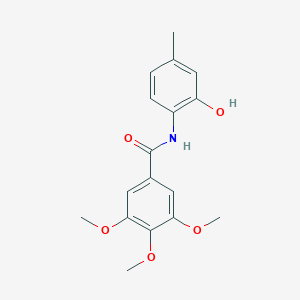
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)
